molecular formula C21H22O10 B12295012 Robustaside D CAS No. 262352-32-9

Robustaside D

Cat. No.: B12295012
CAS No.: 262352-32-9
M. Wt: 434.4 g/mol
InChI Key: KQIQKULTIAJZKL-VHFDLOJPSA-N
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Chemical Reactions Analysis

Robustaside D undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for esterification . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Robustaside D has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Robustaside D involves its interaction with biological targets to exert its effects. The compound’s antimalarial activity is attributed to its ability to interfere with the life cycle of Plasmodium species, the causative agents of malaria . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Robustaside D is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Properties

CAS No.

262352-32-9

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C21H22O10/c22-12-1-3-14(4-2-12)30-20-19(27)18(26)17(25)15(31-20)11-29-16(24)7-10-21(28)8-5-13(23)6-9-21/h1-10,15,17-20,22,25-28H,11H2/b10-7+/t15-,17-,18+,19-,20-/m1/s1

InChI Key

KQIQKULTIAJZKL-VHFDLOJPSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)O

Origin of Product

United States

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